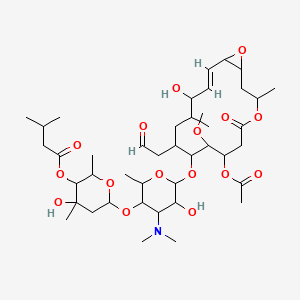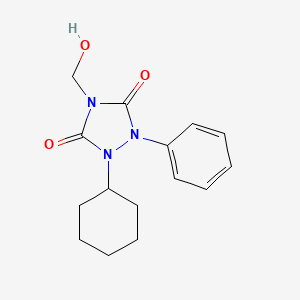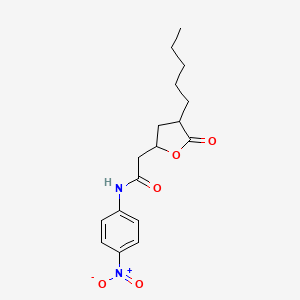
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is a synthetic organic compound that belongs to the class of amides This compound features a nitrophenyl group and an oxolan ring, which are known to impart unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxy acid or an epoxide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrophenyl-substituted oxolan derivative with an acyl chloride or an anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides or thioamides.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxolan ring may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)-2-oxopropanamide: Similar structure but with a simpler oxo group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)propionamide: Similar structure with a propionamide group.
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)butanamide: Similar structure with a butanamide group.
Uniqueness
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide is unique due to the specific combination of the nitrophenyl group and the oxolan ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
304872-25-1 |
|---|---|
分子式 |
C17H22N2O5 |
分子量 |
334.4 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-2-(5-oxo-4-pentyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C17H22N2O5/c1-2-3-4-5-12-10-15(24-17(12)21)11-16(20)18-13-6-8-14(9-7-13)19(22)23/h6-9,12,15H,2-5,10-11H2,1H3,(H,18,20) |
InChIキー |
SUDVXKUSTUNRBM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(OC1=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
溶解性 |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


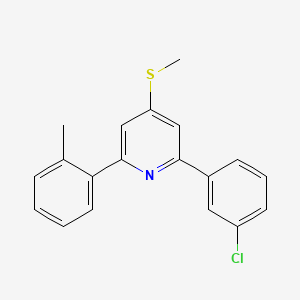
![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)
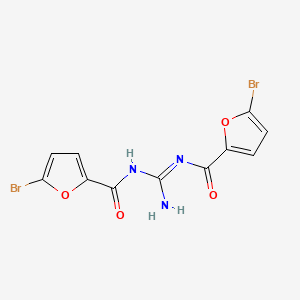
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B14153909.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)
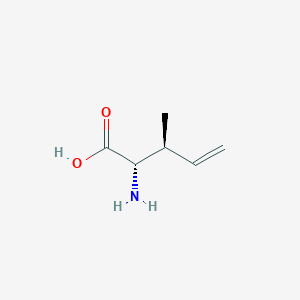
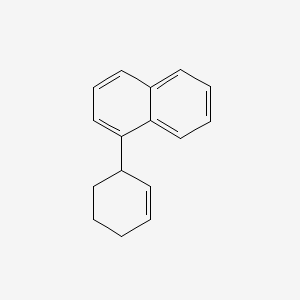
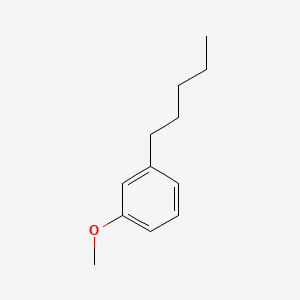
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
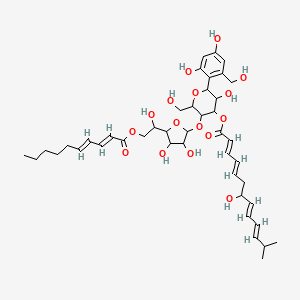
![Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-](/img/structure/B14153969.png)
